3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17870492
InChI: InChI=1S/C9H6F3N3O2/c1-15-6-4(13-7(15)8(16)17)2-3-5(14-6)9(10,11)12/h2-3H,1H3,(H,16,17)
SMILES:
Molecular Formula: C9H6F3N3O2
Molecular Weight: 245.16 g/mol

3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC17870492

Molecular Formula: C9H6F3N3O2

Molecular Weight: 245.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid -

Specification

Molecular Formula C9H6F3N3O2
Molecular Weight 245.16 g/mol
IUPAC Name 3-methyl-5-(trifluoromethyl)imidazo[4,5-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C9H6F3N3O2/c1-15-6-4(13-7(15)8(16)17)2-3-5(14-6)9(10,11)12/h2-3H,1H3,(H,16,17)
Standard InChI Key HVICJXWIPFLHDR-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=N2)C(F)(F)F)N=C1C(=O)O

Introduction

Structural Analysis

Molecular Architecture

The compound belongs to the imidazo[4,5-b]pyridine family, a bicyclic system comprising a pyridine ring fused with an imidazole ring. Key structural features include:

  • Core structure: A 3H-imidazo[4,5-b]pyridine system with nitrogen atoms at positions 1, 3, and 7 (pyridine numbering) .

  • Substituents:

    • Methyl group at position 3

    • Trifluoromethyl group at position 5

    • Carboxylic acid group at position 2

The molecular formula is C₉H₆F₃N₃O₂, with a molecular weight of 245.16 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation and hydrogen bonding interactions .

Table 1: Structural identifiers

PropertyValueSource
CAS Number1260671-73-5
Molecular FormulaC₉H₆F₃N₃O₂
Molecular Weight245.16 g/mol
IUPAC Name3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid

Synthesis and Manufacturing

Retrosynthetic Considerations

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclization strategies using pyridine precursors. A representative approach from analogous systems involves:

  • Aminomethylpyridine preparation: Starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, sequential substitutions introduce the aminomethyl group .

  • Cyclization: Use of triphosgene or thiophosgene to form the imidazole ring via intramolecular dehydration .

Scalable Synthesis Protocol

While direct synthesis data for this specific compound remains unpublished, the following adapted protocol from Mihorianu et al. (2010) provides a viable pathway :

  • Intermediate formation:

    • Reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with glycine methyl ester derivatives under basic conditions.

    • Deprotection and decarboxylation to yield 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine.

  • Ring closure:

    • Treatment with triphosgene (0.36 eq) in dichloromethane/water biphasic system.

    • Controlled pH adjustment (NaHCO₃) to facilitate cyclization at 0–25°C over 4–6 hours .

Table 2: Key reaction parameters

ParameterOptimal ValueImpact on Yield
Solvent SystemDichloromethane/Water78%
Temperature0°C → 25°C gradientMinimizes side reactions
Equivalents of Triphosgene0.36 eqPrevents overhalogenation

Physicochemical Properties

Stability and Solubility

As a zwitterionic compound (carboxylic acid + basic imidazole nitrogen), it exhibits:

  • pH-dependent solubility: High solubility in polar aprotic solvents (DMSO, DMF) and aqueous bases .

  • Thermal stability: Decomposition above 250°C, typical for fused heterocycles with multiple electronegative substituents .

Spectroscopic Characteristics

  • ¹H NMR (predicted):

    • δ 8.7–8.9 ppm (pyridine H-6)

    • δ 4.1–4.3 ppm (methyl group)

    • δ 13.2 ppm (carboxylic acid, broad)

  • ¹⁹F NMR: Single peak at δ -62 ppm (CF₃ group) .

Applications and Research Findings

Materials Science Applications

  • Coordination chemistry: Carboxylic acid moiety enables metal-organic framework (MOF) synthesis.

  • OLED components: Fluorinated heterocycles enhance electron transport in organic semiconductors .

HazardPrecautionary Measure
Particulate inhalationNIOSH-approved N95 respirator
Skin contactButyl rubber gloves (≥0.11 mm thickness)
Spill managementInert absorbent + 10% NaOH solution

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